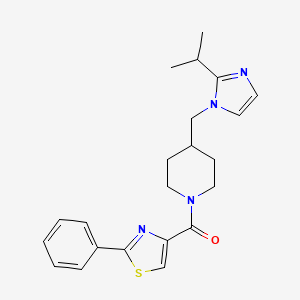![molecular formula C17H16N4O B2801136 4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile CAS No. 1797636-99-7](/img/structure/B2801136.png)
4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile" is a complex organic molecule characterized by a combination of pyrido-pyrimidine and benzonitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile can involve multi-step organic synthesis strategies:
Starting Materials: : The synthesis often begins with commercially available pyrido-pyrimidine derivatives and benzonitrile compounds.
Formation of Intermediate: : An intermediate such as 7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-amine is first prepared through reactions involving catalysts and specific reaction conditions (e.g., solvent choice, temperature control).
Coupling Reaction: : The intermediate is then subjected to a coupling reaction with a benzonitrile derivative under controlled conditions (e.g., base presence, coupling reagents like EDC or DCC).
Final Product Formation: : Finally, a purification step such as recrystallization or column chromatography is employed to isolate the target compound.
Industrial Production Methods
In industrial settings, the production of this compound would leverage high-throughput synthesis methods, continuous flow chemistry for large-scale reactions, and automated purification techniques to ensure efficiency and scalability.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation at specific sites, such as the benzonitrile group, to form corresponding oxidized products.
Reduction: : Reduction reactions, typically involving agents like lithium aluminum hydride (LiAlH4), can target the nitrile group to produce amines.
Substitution: : The functional groups present in the compound allow for nucleophilic and electrophilic substitution reactions, enabling modifications of its structure.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Coupling Reagents: : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC).
Major Products Formed from These Reactions
Oxidation Products: : Corresponding carboxylic acids or ketones.
Reduction Products: : Amines or alcohols, depending on the site of reduction.
Substitution Products: : Various substituted derivatives based on the reagent used and the position of substitution.
科学的研究の応用
Chemistry
In organic chemistry, this compound serves as a precursor for synthesizing more complex molecules or functional materials.
Biology
In biological research, it may be investigated for its interaction with biological molecules or its potential as a biochemical probe.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for pharmaceutical activity, including as enzyme inhibitors or receptor ligands.
Industry
In the industrial context, its unique properties could be harnessed in the development of new materials or chemical processes.
作用機序
The specific mechanism by which 4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile exerts its effects would depend on its application. For instance, in medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include binding to active sites or altering conformational states of the target molecules.
類似化合物との比較
Similar Compounds
4-(2-(6,7-Dihydro-1H-indol-4-yl)-2-oxoethyl)benzonitrile
4-(3-(6,7-Dihydropyrrolo[3,4-b]quinolin-6(5H)-yl)-3-oxopropyl)benzonitrile
Uniqueness
Compared to its analogs, 4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile stands out due to the distinct arrangement of its nitrogen-containing heterocycles, which may confer unique reactivity and binding properties in various chemical and biological contexts. This uniqueness could translate into more specific interactions in biological systems or distinctive behavior in chemical reactions.
特性
IUPAC Name |
4-[3-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c18-9-14-3-1-13(2-4-14)5-6-17(22)21-8-7-16-15(11-21)10-19-12-20-16/h1-4,10,12H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFUEAAZVIHRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2801053.png)


![N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2801060.png)
![N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2801061.png)
![(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]prop-2-enamide](/img/structure/B2801064.png)






![2-(4-ethylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B2801074.png)

